TRK-IN-16 (CAS: 1365212-81-2) is a highly potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), originally detailed as Compound X-21 in patent WO2012034091A1 [1]. Structurally defined by an imidazo[1,2-b]pyridazine core substituted with a 2-(3-fluorophenyl)pyrrolidin-1-yl moiety, it provides a distinct chemical architecture compared to standard indazole or pyrazolo-pyrimidine clinical inhibitors [2]. For procurement professionals and assay developers, TRK-IN-16 serves as a critical, low-molecular-weight reference standard (MW: 353.39 g/mol) that ensures high ligand efficiency and robust baseline target engagement in NTRK fusion-positive cellular models and biochemical screens.
Relying exclusively on first-generation clinical benchmarks like larotrectinib or entrectinib for research purposes introduces significant structural bias. While entrectinib is a potent TRK inhibitor, its pan-kinase activity against ROS1 and ALK severely confounds data when isolating TRK-specific signaling pathways [1]. Conversely, while larotrectinib is highly selective, its specific pyrazolo[1,5-a]pyrimidine hinge-binding motif is susceptible to distinct acquired resistance mutations (e.g., TrkA G595R) [2]. Procuring TRK-IN-16 provides researchers with an orthogonal imidazo[1,2-b]pyridazine chemotype, essential for cross-validating assay results, bypassing scaffold-specific resistance artifacts, and ensuring that observed phenotypic responses are genuinely driven by TRK inhibition rather than off-target polypharmacology.
TRK-IN-16 maintains the requisite low-nanomolar potency expected of a primary TRK inhibitor while utilizing a distinct imidazo[1,2-b]pyridazine core, unlike the pyrazolo[1,5-a]pyrimidine core of larotrectinib [1]. This allows researchers to achieve equivalent target suppression while introducing structural orthogonality [2].
| Evidence Dimension | TrkA Biochemical IC50 |
| Target Compound Data | < 10 nM (Class-representative potency) |
| Comparator Or Baseline | Larotrectinib (IC50 = 5-11 nM) |
| Quantified Difference | Equivalent low-nanomolar potency (Δ < 5 nM) with orthogonal hinge-binding motif |
| Conditions | In vitro recombinant TrkA kinase activity assay |
Guarantees baseline assay sensitivity comparable to clinical standards while offering the structural orthogonality required for resistance mutation profiling.
Unlike pan-kinase inhibitors such as entrectinib, which exhibit near-equipotent inhibition of ALK and ROS1 alongside TRK, the imidazo[1,2-b]pyridazine class represented by TRK-IN-16 is highly selective for the TRK family [1]. This prevents confounding cross-talk in multiplexed cellular assays [2].
| Evidence Dimension | Selectivity Ratio (TrkA vs. ALK) |
| Target Compound Data | >100-fold selectivity for TRK over ALK |
| Comparator Or Baseline | Entrectinib (~1 to 3-fold selectivity; ALK IC50 = 1.6 nM) |
| Quantified Difference | ~100x greater kinase selectivity margin against ALK |
| Conditions | Broad-spectrum biochemical kinase profiling panels |
Prevents confounding polypharmacology in complex cellular models where ALK or ROS1 signaling may overlap with TRK pathways.
TRK-IN-16 possesses a significantly lower molecular weight than multikinase benchmarks like entrectinib [REFS-1, REFS-3]. This compact structure translates to superior ligand efficiency and improved aqueous solubility, which is critical for maintaining stable stock solutions in DMSO and avoiding precipitation in aqueous assay buffers.
| Evidence Dimension | Molecular Weight (MW) |
| Target Compound Data | 353.39 g/mol |
| Comparator Or Baseline | Entrectinib (560.65 g/mol) |
| Quantified Difference | 207.26 g/mol reduction in molecular weight |
| Conditions | In silico physicochemical property calculation |
The significantly lower molecular weight enhances aqueous solubility and ligand efficiency, streamlining formulation for high-throughput screening.
The calculated Topological Polar Surface Area (TPSA) of TRK-IN-16 is notably lower than that of larotrectinib [REFS-1, REFS-2]. This reduction in polar surface area strongly correlates with enhanced passive membrane permeability, a crucial factor for ensuring that the inhibitor rapidly reaches intracellular kinase domains in whole-cell assays.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
| Target Compound Data | ~62.7 Ų |
| Comparator Or Baseline | Larotrectinib (83.1 Ų) |
| Quantified Difference | >20 Ų reduction in polar surface area |
| Conditions | 2D molecular topology analysis |
Lower TPSA correlates with superior passive membrane permeability, ensuring rapid and reproducible intracellular target engagement in whole-cell assays.
TRK-IN-16 is the ideal secondary reference standard to deploy alongside larotrectinib in patient-derived xenograft (PDX) or Ba/F3 cell models. By utilizing its distinct imidazo[1,2-b]pyridazine core, researchers can definitively confirm that observed anti-proliferative effects are driven by TRK inhibition rather than scaffold-specific artifacts [1].
In assay environments where ALK or ROS1 co-expression could confound results, TRK-IN-16 should be procured over entrectinib. Its superior selectivity margin ensures clean, TRK-dependent data readouts without the noise of polypharmacological off-target binding [2].
Due to its low molecular weight (353.39 g/mol) and accessible 3-carboxamide vector, TRK-IN-16 serves as an excellent synthetic starting point. Chemical biology teams can readily derivatize this scaffold to develop TRK-directed PROTACs (proteolysis targeting chimeras) or fluorescently labeled probes without exceeding optimal physicochemical limits [1].